Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
Physicochemical Profiling and Synthetic Methodologies of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid
Executive Summary
As a Senior Application Scientist, I frequently encounter the need to rationally design small-molecule scaffolds that offer multiple vectors for late-stage functionalization. 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid (CAS: 1094550-30-7) represents a highly privileged heterocyclic building block[1]. It integrates three distinct functional handles—a carboxylic acid, a methylsulfamoyl group, and a heavy halogen (bromine)—onto a bioisosteric thiophene core. This technical guide elucidates its physicochemical properties, mechanistic synthesis, and analytical validation protocols, providing a comprehensive framework for researchers engaged in Hit-to-Lead optimization.
Structural & Physicochemical Profiling
Understanding the physicochemical properties of a scaffold is paramount before integrating it into a drug discovery pipeline. The thiophene ring serves as a classical bioisostere for a phenyl ring, offering improved aqueous solubility and distinct electronic properties due to the heteroatom.
Quantitative Data Summary
Table 1 outlines the core properties of the compound, translating raw data into actionable drug-design insights.
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid | Standardized IUPAC nomenclature[1]. |
| CAS Number | 1094550-30-7 | Unique registry identifier for sourcing[1]. |
| Molecular Formula | C6H6BrNO4S2 | Indicates high heteroatom density[2]. |
| Molecular Weight | 300.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD)[2]. |
| Exact Mass | 298.8928 g/mol | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |
| H-Bond Donors | 2 (-COOH, -NH) | Facilitates strong directional interactions with target kinase/enzyme pockets. |
| H-Bond Acceptors | 5 (O, N, S) | Enhances aqueous solubility and binding affinity. |
| Topological Polar Surface Area | ~111.7 Ų | Predicts moderate membrane permeability; suitable for peripheral targets. |
| Calculated LogP (cLogP) | 1.8 - 2.2 | Balances lipophilicity and hydrophilicity, adhering to Lipinski's Rule of 5. |
Causality Insight: The specific placement of the methylsulfamoyl group at C4 adjacent to the C5 bromine creates a sterically constrained microenvironment. This restricts the rotational degrees of freedom of the sulfonamide, potentially locking it into a bioactive conformation that enhances target selectivity and reduces entropic penalties upon binding.
Mechanistic Synthesis & Reaction Causality
The synthesis of 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid requires precise control over electrophilic aromatic substitution (EAS). The regioselectivity is entirely dictated by the electronic interplay of the existing substituents on the thiophene ring.
Regioselective Causality (Why C4?): The starting material, 5-bromothiophene-2-carboxylic acid, possesses a strongly electron-withdrawing, meta-directing carboxylic acid at C2. The bromine at C5 is mildly deactivating but ortho/para directing. The sulfur atom of the thiophene also influences electron density. Consequently, the C4 position is the most nucleophilic and sterically accessible site available for electrophilic attack.
Step-by-Step Synthetic Protocol
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Chlorosulfonation (Electrophilic Aromatic Substitution):
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Procedure: Dissolve 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise add chlorosulfonic acid (ClSO3H, 3.0 eq).
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Causality: The low temperature (0 °C) suppresses the formation of undesired desulfonated byproducts and prevents the highly exothermic reaction from degrading the thiophene core. Excess ClSO3H is required as it acts both as the electrophile and the dehydrating agent.
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Outcome: Formation of the highly reactive intermediate, 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylic acid.
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Amidation (Nucleophilic Acyl Substitution):
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Procedure: Isolate the sulfonyl chloride intermediate and immediately dissolve it in anhydrous tetrahydrofuran (THF) at 0 °C. Add methylamine (CH3NH2, 2.0 M in THF, 2.5 eq) dropwise. Stir for 2 hours, allowing it to warm to ambient temperature.
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Causality: The sulfonyl chloride is highly reactive and prone to hydrolysis. Immediate reaction with methylamine in an aprotic solvent (THF) ensures complete conversion. The excess methylamine acts as a proton scavenger (base) to neutralize the HCl byproduct, driving the reaction forward without the need for an external base like triethylamine.
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Workup & Isolation:
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Procedure: Quench the reaction with 1M HCl to pH 2. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization from ethanol/water.
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Regioselective synthesis of CAS 1094550-30-7 via chlorosulfonation and amidation.
Analytical Characterization & Self-Validating Protocols
To guarantee scientific integrity, analytical protocols must be self-validating. A single point of failure in characterization can derail downstream biological assays[3].
Self-Validating LC-MS Protocol
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System Suitability Test (SST): Before analyzing the target compound, inject a known standard (e.g., sulfamethoxazole) to verify column retention and ionization efficiency. This ensures the instrument is capable of detecting sulfonamide-containing analytes accurately.
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Method: Reverse-phase UPLC (C18 column, 1.7 µm, 2.1 x 50 mm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% to 95% B over 3 minutes.
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Validation Causality: The compound will exhibit a distinct isotopic pattern in the mass spectrum due to the bromine atom (~1:1 ratio of m/z [M-H]- 298 and 300 in negative electrospray ionization mode). The presence of this isotopic doublet acts as a self-validating internal check, confirming the retention of the bromine atom during the synthetic sequence.
1H-NMR (400 MHz, DMSO-d6) Expected Profile
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δ 13.5 (br s, 1H, -COOH) – Exchangeable with D2O.
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δ 7.8 (q, J = 5.0 Hz, 1H, -SO2NH-) – Couples with the methyl group.
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δ 7.6 (s, 1H, Thiophene C3-H) – The presence of a singlet definitively confirms C4 substitution, validating the regioselectivity of the chlorosulfonation step.
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δ 2.5 (d, J = 5.0 Hz, 3H, -CH3) – Doublet confirms attachment to the secondary amine.
Pharmacological Relevance & Scaffold Application
In the realm of drug development, 5-Bromo-4-(methylsulfamoyl)thiophene-2-carboxylic acid is a versatile "hub" molecule.
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Vector 1 (C5 Bromine): Serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to introduce aryl or heteroaryl groups, expanding the hydrophobic footprint.
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Vector 2 (C2 Carboxylic Acid): Readily undergoes amide coupling (using HATU or EDC/HOBt) with various primary or secondary amines to modulate physicochemical properties or target specific receptor pockets.
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Vector 3 (C4 Methylsulfamoyl): Acts as a stable hydrogen-bonding network participant. Unlike primary sulfonamides, which are potent, pan-inhibitors of Carbonic Anhydrases (CAs), secondary sulfonamides exhibit distinct selectivity profiles, making them valuable for targeting specific CA isoforms or entirely different enzyme classes like proteases.
Orthogonal late-stage functionalization workflow utilizing the CAS 1094550-30-7 scaffold.
